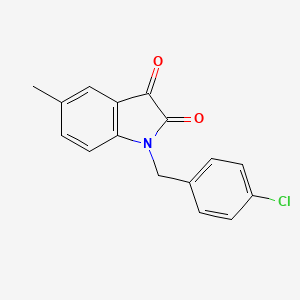

![molecular formula C10H6F3NO2 B1304650 5-[4-(Trifluoromethoxy)phenyl]isoxazole CAS No. 387824-49-9](/img/structure/B1304650.png)

5-[4-(Trifluoromethoxy)phenyl]isoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-[4-(Trifluoromethoxy)phenyl]isoxazole” is a chemical compound with the molecular formula C10H6F3NO2 and a molecular weight of 229.16 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “5-[4-(Trifluoromethoxy)phenyl]isoxazole” is represented by the formula C10H6F3NO2 . The structure includes an isoxazole ring, which is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .

Chemical Reactions Analysis

Isoxazole derivatives have been synthesized through various methods, including denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride . The scope of these protocols has been extended to the synthesis of perfluoroalkylated isoxazoles .

Physical And Chemical Properties Analysis

“5-[4-(Trifluoromethoxy)phenyl]isoxazole” has a molecular weight of 229.16 . More detailed physical and chemical properties such as melting point, boiling point, and density would require further experimental data.

Aplicaciones Científicas De Investigación

Inhibitors of Human Soluble Epoxide Hydrolase

Field

This application falls under the field of Medicinal Chemistry .

Summary of Application

5-[4-(Trifluoromethoxy)phenyl]isoxazole is used in the synthesis of N,N’-disubstituted bis-ureas, which are promising as inhibitors of human soluble epoxide hydrolase .

Methods of Application

A series of N,N’-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized in 58–80% yields by reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines .

Results or Outcomes

The synthesized compounds are promising as inhibitors of human soluble epoxide hydrolase .

Anodic Materials for Electrochromic Devices

Field

This application is in the field of Material Science and Engineering .

Summary of Application

5-[4-(Trifluoromethoxy)phenyl]isoxazole is used in the synthesis of polydithienylpyrroles, which are promising anodic materials for electrochromic devices .

Methods of Application

Three 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) were synthesized electrochemically .

Results or Outcomes

The synthesized compounds showed promising electrochromic behaviors. The PTTPP film displayed three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states .

Antagonist of GABA A Receptor

Field

This application is in the field of Neuropharmacology .

Summary of Application

5-[4-(Trifluoromethoxy)phenyl]isoxazole is used in the synthesis of 4-phenyl-5-(4-piperidyl)-3-isoxazolols, which are evaluated for antagonistic activity against GABA A receptor . This receptor is a potential target for the treatment of epilepsy and anxiety .

Methods of Application

A series of o-substituted, m-substituted and p-substituted 4-phenyl-5-(4-piperidyl)-3-isoxazolols were synthesized .

Results or Outcomes

The synthesized compounds showed promising antagonistic activity against GABA A receptor .

Synthesis of 5-Trifluoromethyl Isoxazoles

Field

This application is in the field of Organic Chemistry .

Summary of Application

5-[4-(Trifluoromethoxy)phenyl]isoxazole is used in the synthesis of 5-trifluoromethyl isoxazoles .

Methods of Application

5-Trifluoromethyl isoxazoles were synthesized by denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 .

Results or Outcomes

The synthesized 5-trifluoromethyl isoxazoles could be used in further chemical reactions or biological studies .

Direcciones Futuras

The future directions in the field of isoxazole derivatives involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . There is also interest in the development of isoxazole derivatives as regulators of immune functions .

Propiedades

IUPAC Name |

5-[4-(trifluoromethoxy)phenyl]-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)15-8-3-1-7(2-4-8)9-5-6-14-16-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAQWIIUKPAQPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NO2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(Trifluoromethoxy)phenyl]isoxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.